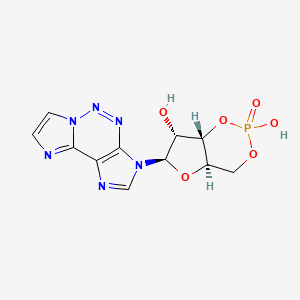

2-Aza-|A-cAMP

Description

Historical Context of Cyclic Nucleotide Analogs in Signal Transduction Studies

The field of cell signaling was fundamentally changed by the discovery of cyclic adenosine (B11128) monophosphate (cAMP) by Earl Sutherland and his colleagues, a finding that established the concept of second messengers in hormone action. nih.govresearchgate.net This pivotal discovery revealed that extracellular signals, the "first messengers," are translated into intracellular responses through molecules like cAMP. nih.gov Following this, the identification of other cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP), broadened the understanding of these crucial signaling pathways. nih.gov

To dissect the complex roles of these second messengers, scientists began to develop synthetic analogs. nih.gov These molecules are structurally similar to the natural compounds but have modifications that give them unique properties. mdpi.com Early and significant examples include the diastereomers of adenosine 3',5'-cyclic monophosphorothioate (cAMPS), such as Rp-cAMPS and Sp-cAMPS. nih.gov These analogs became invaluable research tools; for instance, Rp-cAMPS acts as a competitive inhibitor for cAMP-dependent protein kinases (PKA), allowing researchers to block specific signaling events and study their consequences. nih.govmdpi.com The development of such analogs, including those with improved membrane permeability or resistance to degradation, has provided a sophisticated toolkit for investigating the biochemical and physiological roles of cyclic nucleotides. nih.govmdpi.com

Overview of 2-Aza-ε-cAMP as a Research Probe in Cyclic AMP Signaling

Within the diverse family of cyclic nucleotide analogs, 2-Aza-ε-cAMP stands out as a specialized fluorescent probe. biolog.de It is an analog of cyclic AMP designed for use in biochemical research. biolog.de The cAMP signaling pathway is a primary regulator of numerous cellular functions, including metabolism, cell growth, and gene transcription. nih.gov The intracellular concentration of cAMP is tightly controlled by the balance between its synthesis by adenylyl cyclase (AC) and its degradation into AMP by phosphodiesterases (PDEs). nih.govnih.gov

2-Aza-ε-cAMP allows researchers to monitor aspects of this pathway with high precision. Its intrinsic fluorescence provides a means to track its interaction with target proteins or its breakdown by enzymes. The specific fluorescent properties of 2-Aza-ε-cAMP are well-characterized, making it a reliable tool for quantitative assays. biolog.de

Table 1: Properties of 2-Aza-ε-cAMP

| Property | Value | Reference |

|---|---|---|

| Type | Fluorescent cAMP Analog | biolog.de |

| Excitation Wavelength (λexc) | 358 nm | biolog.de |

| Emission Wavelength (λem) | 494 nm | biolog.de |

This interactive table summarizes the key optical properties of 2-Aza-ε-cAMP as a fluorescent probe.

Significance of Fluorescent Cyclic Nucleotide Analogs in Biochemical Investigations

The development of fluorescent analogs of cyclic nucleotides, such as 2-Aza-ε-cAMP, represents a significant technological advancement in biochemical and biophysical research. escholarship.org These probes offer several advantages over traditional methods like radioisotope labeling or HPLC analysis. escholarship.org A primary benefit is the ability to monitor enzymatic processes in real time. rsc.orgrsc.org For example, the cleavage of a fluorescent analog by a phosphodiesterase can lead to a change in fluorescence intensity, allowing for continuous measurement of enzyme activity. rsc.orgrsc.org

This high sensitivity and real-time capability are crucial for applications like high-throughput screening of potential enzyme inhibitors, which is a key process in drug discovery. rsc.org Fluorescent nucleoside analogs are also used to study the structure and dynamics of nucleic acids and to probe the intricate interactions between signaling molecules and their protein targets. escholarship.orgcancer.gov The ideal fluorescent probe is structurally very similar to the native molecule to ensure it interacts authentically with biological systems, while possessing distinct fluorescence properties that allow it to be detected without interference from native cellular components. cancer.gov The use of such probes has enabled detailed investigation of RNA synthesis, trafficking, and decay within living cells, revealing new insights into cellular responses to stimuli like oxidative stress. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | Description |

|---|---|

| 2-Aza-ε-cAMP | A fluorescent analog of cyclic AMP used as a research probe. biolog.de |

| Cyclic Adenosine Monophosphate (cAMP) | A key second messenger in numerous signal transduction pathways. nih.gov |

| Cyclic Guanosine Monophosphate (cGMP) | Another important cyclic nucleotide second messenger. nih.gov |

| Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) | A competitive inhibitor of cAMP-dependent protein kinases (PKA). nih.govmdpi.com |

| Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) | An agonist of cAMP-dependent protein kinases (PKA). nih.gov |

| Adenosine Triphosphate (ATP) | The precursor molecule for the synthesis of cAMP by adenylyl cyclase. |

| Adenosine Monophosphate (AMP) | The product of cAMP degradation by phosphodiesterases. researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C11H11N6O6P |

|---|---|

Molecular Weight |

354.22 g/mol |

IUPAC Name |

(4aR,6R,7R,7aS)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C11H11N6O6P/c18-7-8-5(3-21-24(19,20)23-8)22-11(7)16-4-13-6-9-12-1-2-17(9)15-14-10(6)16/h1-2,4-5,7-8,11,18H,3H2,(H,19,20)/t5-,7-,8-,11-/m1/s1 |

InChI Key |

SWFIGDRXLWNILX-IOSLPCCCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=NN5C4=NC=C5)O)OP(=O)(O1)O |

Origin of Product |

United States |

Molecular Mechanisms of 2 Aza |a Camp Action in Cellular Systems

Interactions with Adenylyl Cyclases (ACs)

Adenylyl cyclases are a family of enzymes responsible for the synthesis of cAMP from adenosine (B11128) triphosphate (ATP). wikipedia.orgucl.ac.uk The activity of these enzymes is tightly regulated, and their modulation by molecules like 2-Aza-cAMP can have significant downstream effects on cellular function.

Modulation of AC Activity by 2-Aza-cAMP

Research indicates that certain aza-compounds can influence AC activity. For instance, studies have shown that azaspiracid-2 (B1247591) (AZ-2) and azaspiracid-3 (B594265) (AZ-3), other aza-containing compounds, lead to an increase in cytosolic cAMP levels in human lymphocytes. nih.gov This suggests an involvement of an AC pathway. nih.gov The modulation of AC can, in turn, affect other cellular processes, such as intracellular calcium levels and pH. nih.gov

The regulation of adenylyl cyclases is a complex process involving various factors, including G proteins. wikipedia.orgahajournals.org For example, the Gs alpha subunit stimulates AC, while other G protein subunits can be inhibitory. ahajournals.org The specific AC isoform present in a cell and its interaction with regulatory proteins determine the cellular response to stimuli that affect cAMP production. ahajournals.org

Competitive Binding Studies at AC Sites

Competitive binding studies are crucial for understanding how different molecules interact with the active or allosteric sites of an enzyme. Adenylyl cyclases are competitively inhibited by substrate analogs. sigmaaldrich.com While specific competitive binding data for 2-Aza-cAMP at AC sites is not extensively detailed in the provided search results, the general principle is that analogs can compete with the natural substrate, ATP, for binding to the enzyme's active site. sigmaaldrich.com This competition can either inhibit or, in some cases, allosterically modulate the enzyme's activity.

Engagement with Cyclic Nucleotide Phosphodiesterases (PDEs)

Cyclic nucleotide phosphodiesterases are a superfamily of enzymes that play a critical role in signal transduction by hydrolyzing cyclic nucleotides like cAMP and cGMP. ahajournals.orgnih.gov This degradation terminates the signaling cascade initiated by these second messengers.

2-Aza-cAMP as a Substrate for PDE Hydrolysis

Fluorescent analogs of cAMP, including those with modifications to the purine (B94841) ring like 1,N6-etheno-2-aza-cAMP, have been shown to be substrates for phosphodiesterase. researchgate.net Specifically, 1,N6-etheno-2-aza-cAMP was reported to be approximately 75% as efficient as cAMP as a substrate for PDE. researchgate.net The hydrolysis of these analogs can be monitored to study PDE activity. researchgate.net

Kinetic Analysis of 2-Aza-cAMP Interaction with PDE Isoforms

Different PDE families and their isoforms exhibit varying substrate specificities and kinetic properties. nih.gov For example, PDE10A can hydrolyze both cAMP and cGMP, with a lower Km for cAMP, suggesting a high affinity for this substrate. pnas.org However, the Vmax for cGMP hydrolysis is higher. pnas.org Some cAMP analogs can act as competitive inhibitors of cGMP hydrolysis by certain PDE isoforms. nih.gov

Kinetic studies with various cAMP analogs have helped to characterize the active sites and regulatory domains of different PDE isoforms. For instance, the GAF domains found in some PDEs, such as PDE2, PDE10, and PDE11, are involved in allosteric regulation by cyclic nucleotides. ahajournals.orgnih.gov

Influence on PDE-Mediated cAMP Degradation Pathways

Furthermore, some PDE isoforms are subject to feedback regulation. For example, in some systems, cAMP can stimulate the synthesis of new PDE mRNA, creating a feedback loop that helps to control intracellular cAMP levels. frontiersin.org The introduction of a cAMP analog like 2-Aza-cAMP could potentially influence these regulatory pathways. The compartmentalization of PDEs within the cell also plays a crucial role in the spatial and temporal regulation of cAMP signaling. nih.govmdpi.com

Interactive Data Table: Kinetic Parameters of Selected PDE Isoforms for cAMP and Analogs

| PDE Isoform | Substrate/Analog | Km (µM) | Relative Hydrolysis Rate (%) | Reference |

| PDE (Beef Heart) | 1,N6-etheno-2-aza-cAMP | - | ~75 | researchgate.net |

| PDE10A | cAMP | 0.05 | - | pnas.org |

| PDE10A | cGMP | 3 | - | pnas.org |

Direct Binding to Cyclic AMP Effector Proteins

Cyclic AMP exerts its physiological effects by binding to and modulating the activity of several key effector proteins. These include Protein Kinase A (PKA), Exchange Proteins Activated by cAMP (EPACs), and Cyclic Nucleotide-Gated Ion Channels (CNGCs). 2-Aza-A-cAMP, as a cAMP analog, interacts with these effectors, but often with distinct affinities and consequences compared to the endogenous ligand.

Protein Kinase A (PKA) Binding and Activation Profile

Protein Kinase A is a primary mediator of cAMP signaling, existing as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits in its inactive state. prospecbio.com The binding of cAMP to the R subunits induces a conformational change that liberates the active C subunits, which then phosphorylate target substrates. prospecbio.comportlandpress.com Each R subunit contains two distinct cAMP-binding domains, designated A and B, which bind cAMP cooperatively. nih.govebi.ac.uk

The two major isoforms of PKA, Type I (PKA-I) and Type II (PKA-II), are distinguished by their respective regulatory subunits (RI and RII). ebi.ac.uk These isoforms exhibit different biochemical properties and cellular localizations. ebi.ac.uk Chemically modified cAMP analogs, such as 2-Aza-A-cAMP, often display preferential binding to the A or B sites on these regulatory subunits, a property known as site selectivity. This selectivity allows for the differential activation of PKA isozymes. While specific binding affinity data for 2-Aza-A-cAMP is not extensively detailed in the provided results, the principle of differential binding by cAMP analogs is well-established. This allows for the targeted activation of either PKA-I or PKA-II, depending on the analog's preference for the respective R subunit's binding sites.

A significant characteristic of site-selective cAMP analogs is their ability to act synergistically to activate PKA. biolog.de When a pair of analogs with opposing site-selectivities (one preferring site A, the other site B) are used together, the resulting PKA activation is greater than the sum of the effects of each analog used alone. biolog.de This synergistic activation is a hallmark of a PKA-mediated effect and provides strong evidence for its involvement in a biological response. biolog.de This principle suggests that 2-Aza-A-cAMP, if it possesses site-selectivity, could be paired with another analog with complementary selectivity to achieve a powerful and specific activation of PKA. The phenomenon of synergism is critical for dissecting PKA's role in complex signaling networks. nih.gov

Exchange Proteins Activated by cAMP (EPACs) Interaction Dynamics

Exchange Proteins Activated by cAMP (EPACs) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. embopress.orgportlandpress.com They represent a PKA-independent pathway for cAMP signaling. physiology.org EPAC proteins, of which there are two main isoforms (EPAC1 and EPAC2), possess a regulatory cyclic nucleotide-binding domain (CNBD) that maintains the protein in an autoinhibited state. mdpi.comnih.gov The binding of cAMP to this domain induces a conformational change, relieving the autoinhibition and allowing the catalytic domain to activate Rap proteins. embopress.orgmdpi.com

The interaction of cAMP analogs with EPAC is determined by the structure of the CNBD. Analogs with modifications at the 2' position of the ribose ring, for instance, can differentiate between PKA and EPAC. upstate.edu While some analogs like 8-pCPT-2'-O-Me-cAMP are potent and selective EPAC activators, others may bind with lower affinity. portlandpress.comupstate.edu The binding of an analog like 2-Aza-A-cAMP to EPAC would depend on how the "Aza" substitution in the adenine (B156593) ring affects its fit within the EPAC CNBD, potentially altering its activation profile compared to cAMP.

Cyclic Nucleotide-Gated Ion Channels (CNGCs/HCNs) Modulation

Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are non-selective cation channels that are directly regulated by the binding of cyclic nucleotides. nih.govnih.govwikipedia.org

CNG channels are crucial for sensory transduction in photoreceptors and olfactory sensory neurons. nih.govphysiology.org They are opened by the direct binding of cAMP or cGMP, leading to ion influx and changes in membrane potential. nih.govwikipedia.org The sensitivity and selectivity of these channels are determined by their subunit composition. nih.gov

HCN channels , often called pacemaker channels, are vital for generating rhythmic activity in the heart and brain. wikipedia.orgtandfonline.com They are dually activated by membrane hyperpolarization and direct binding of cyclic nucleotides. wikipedia.orgacs.org There are four HCN isoforms (HCN1-4), each with distinct kinetics and sensitivity to cAMP. wikipedia.orgfrontiersin.org HCN2 and HCN4 isoforms are particularly sensitive to cAMP, while HCN1 shows weaker modulation and HCN3 is largely insensitive. tandfonline.comfrontiersin.org The binding of cAMP to the C-terminal CNBD of HCN channels enhances their opening, effectively shifting their activation to more depolarized potentials. frontiersin.orgresearchsquare.com The ability of 2-Aza-A-cAMP to modulate these channels would be contingent on its binding affinity for their respective CNBDs, potentially influencing neuronal firing rates and cardiac rhythm.

Role in Spatiotemporal Compartmentalization of cAMP Signaling

The specificity of cAMP signaling is not solely dependent on the presence of different effectors but is critically controlled by the spatial and temporal organization of cAMP signals within the cell. nih.gov This concept, known as compartmentalization, involves the generation of localized cAMP microdomains by specific adenylyl cyclases and their rapid degradation by phosphodiesterases (PDEs). physiology.orgnih.gov

A-Kinase Anchoring Proteins (AKAPs) are key players in this process. nih.gov They act as scaffolds, tethering PKA to distinct subcellular locations, thereby placing the kinase in close proximity to its specific substrates and other signaling components, including cyclases and PDEs. nih.govnih.gov This assembly of multi-protein signaling complexes ensures that cAMP signals are processed locally and with high precision. nih.gov

The use of site-selective or effector-selective cAMP analogs like 2-Aza-A-cAMP can be instrumental in probing these compartments. By selectively activating PKA or EPAC in a particular subcellular region, researchers can investigate the functional consequences of activating a specific pool of cAMP effectors. An in-depth understanding of cAMP compartmentalization is crucial for developing targeted therapies that can modulate specific signaling pathways rather than global intracellular cAMP levels. nih.gov For example, research has identified specific AKAP-organized cAMP domains that are critical for processes like neuronal protection and axonal growth. nih.govfrontiersin.org

Localization of 2-Aza-cAMP within Cellular Microdomains

The concept of cellular microdomains is central to understanding cAMP signaling specificity. Rather than diffusing freely throughout the cell, cAMP concentrations are often restricted to discrete subcellular locations. frontiersin.org This compartmentalization allows for the selective activation of downstream effectors in specific regions, such as the plasma membrane, nucleus, or mitochondria. frontiersin.org The localization of cAMP signals is determined by the interplay between adenylyl cyclases (ACs), the enzymes that synthesize cAMP, and phosphodiesterases (PDEs), the enzymes that degrade it. nih.gov Different isoforms of ACs and PDEs are targeted to specific subcellular sites, creating localized pools of cAMP. frontiersin.orgnih.gov

While direct studies on the specific localization of 2-Aza-cAMP are limited, its behavior can be inferred from its nature as a cAMP analog. Like endogenous cAMP, 2-Aza-cAMP is expected to accumulate in microdomains where cAMP synthesis is high and/or degradation is low. For instance, fluorescently tagged cAMP analogs have been instrumental in visualizing these microdomains. uni-kassel.de A fluorescent derivative, 2-Aza-ε-cAMP, has been utilized in studies to analyze cAMP binding to proteins, highlighting the utility of such analogs in probing these localized environments. frontiersin.org The specific properties of 2-Aza-cAMP, such as its resistance to hydrolysis by certain PDEs, could potentially lead to its accumulation in distinct microdomains compared to endogenous cAMP, thereby eliciting specific cellular responses.

The table below summarizes key factors influencing the formation of cAMP microdomains, which would in turn affect the localization of 2-Aza-cAMP.

| Factor | Role in cAMP Microdomain Formation | Reference |

| Adenylyl Cyclase (AC) Isoforms | Specific isoforms are targeted to different cellular locations (e.g., plasma membrane, lipid rafts), generating localized cAMP pools. | nih.gov |

| Phosphodiesterases (PDEs) | Targeted degradation of cAMP by specific PDE isoforms shapes the spatial and temporal boundaries of cAMP signals. | frontiersin.orgnih.gov |

| A-Kinase Anchoring Proteins (AKAPs) | Scaffold proteins that tether PKA and other signaling components to specific subcellular sites, creating signaling hubs. | nih.gov |

| Cellular Architecture | Physical barriers and subcellular structures (e.g., T-tubules in cardiac myocytes) can restrict cAMP diffusion. | nih.gov |

Interaction with A-Kinase Anchoring Proteins (AKAPs) in Signal Organization

A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that are critical for the spatial organization of cAMP signaling. nih.gov AKAPs bind to the regulatory subunits of Protein Kinase A (PKA), the primary effector of cAMP, and tether the kinase to specific subcellular locations. nih.govscbt.com This anchoring ensures that PKA is positioned in close proximity to its substrates, thereby conferring specificity to cAMP signaling events. nih.gov Moreover, AKAPs can also scaffold other signaling molecules, including ACs, PDEs, and phosphatases, creating highly efficient signaling complexes or "signalosomes". frontiersin.orgnih.gov

As a cAMP analog, 2-Aza-cAMP would exert its effects primarily through the activation of PKA. Therefore, its interaction with AKAP-scaffolded PKA complexes is a key aspect of its mechanism of action. By activating PKA that is localized by a specific AKAP, 2-Aza-cAMP can selectively influence downstream signaling events in a particular cellular compartment. For example, an AKAP might target PKA to the mitochondrial outer membrane, and activation of this PKA pool by 2-Aza-cAMP could specifically modulate mitochondrial function. The ability of different cAMP analogs to activate PKA can vary, and thus the specific interaction of 2-Aza-cAMP with the regulatory subunits of PKA within these AKAP complexes would determine the ultimate cellular response.

The following table outlines the principal functions of AKAPs in organizing cAMP signaling, which are relevant to the action of 2-Aza-cAMP.

| AKAP Function | Description | Reference |

| PKA Anchoring | Binds to the regulatory subunits of PKA, localizing the kinase to specific subcellular sites. | nih.govscbt.com |

| Signalosome Assembly | Scaffolds multiple signaling proteins (ACs, PDEs, phosphatases, substrates) into functional complexes. | frontiersin.orgnih.gov |

| Integration of Signaling Pathways | Can act as a node to integrate cAMP signaling with other pathways by scaffolding components from different cascades. | nih.gov |

| Modulation of Enzyme Activity | Can influence the catalytic activity of the proteins they bind. | --- |

Crosstalk with Other Intracellular Signaling Pathways

The cellular signaling network is highly interconnected, with extensive crosstalk between different pathways. The cAMP signaling pathway, and by extension the action of 2-Aza-cAMP, is intricately linked with other major intracellular signaling systems, most notably calcium (Ca²⁺) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling.

Integration with Calcium Signaling Networks

The relationship between cAMP and Ca²⁺ is bidirectional and complex, with each messenger having the ability to regulate the concentration and activity of the other. nih.gov This crosstalk occurs at multiple levels and is crucial for the fine-tuning of cellular responses. nih.gov

Regulation of cAMP by Ca²⁺: Calcium can either stimulate or inhibit the activity of different adenylyl cyclase isoforms. nih.govnih.gov For example, AC1 and AC8 are stimulated by Ca²⁺/calmodulin, while AC5 and AC6 are inhibited by Ca²⁺. nih.gov This means that a rise in intracellular Ca²⁺ can lead to either an increase or a decrease in cAMP levels, depending on the specific AC isoforms present in a given cell or microdomain. nih.gov

Regulation of Ca²⁺ by cAMP: The cAMP/PKA pathway can modulate Ca²⁺ signaling by phosphorylating key proteins involved in Ca²⁺ homeostasis, such as ion channels and pumps. nih.gov For example, PKA can phosphorylate and potentiate the activity of L-type Ca²⁺ channels, leading to increased Ca²⁺ influx. nih.gov

Given these intricate connections, the effects of 2-Aza-cAMP are likely to be modulated by the cellular Ca²⁺ status, and conversely, 2-Aza-cAMP can influence intracellular Ca²⁺ dynamics. For instance, in a cell expressing Ca²⁺-inhibitable ACs, a high Ca²⁺ level could attenuate the production of endogenous cAMP, potentially amplifying the relative effect of exogenously applied 2-Aza-cAMP. Conversely, by activating PKA, 2-Aza-cAMP could lead to the phosphorylation of Ca²⁺ channels, thereby altering Ca²⁺ signals.

Interplay with Other Cyclic Nucleotides (e.g., cGMP)

The signaling pathways of cAMP and cGMP are also closely intertwined, often exerting opposing or synergistic effects on cellular functions. ahajournals.org A primary point of interaction between these two cyclic nucleotides is at the level of phosphodiesterases. ahajournals.orgnih.gov

Several PDE isoforms can be regulated by cGMP. For example, PDE2 is allosterically activated by cGMP, leading to increased hydrolysis of cAMP. ahajournals.org In contrast, PDE3 is competitively inhibited by cGMP, which results in an increase in cAMP levels. ahajournals.org Therefore, the intracellular concentration of cGMP can bidirectionally modulate cAMP signaling depending on the relative expression and localization of PDE2 and PDE3. ahajournals.orgnih.gov

The action of 2-Aza-cAMP would be subject to this cGMP-mediated regulation. In a cellular context where PDE3 is dominant, elevated cGMP levels would potentiate the effects of 2-Aza-cAMP by inhibiting its degradation. Conversely, in cells with high PDE2 activity, increased cGMP would antagonize the action of 2-Aza-cAMP by promoting its breakdown. The interplay between these pathways is highly dependent on the specific cellular context and the compartmentalization of the different signaling components. nih.gov

The table below summarizes the key mechanisms of crosstalk between cAMP, Ca²⁺, and cGMP.

| Crosstalk Mechanism | Description | Reference |

| Ca²⁺ regulation of ACs | Different AC isoforms are either stimulated or inhibited by Ca²⁺/calmodulin. | nih.govnih.gov |

| cAMP regulation of Ca²⁺ channels | PKA can phosphorylate and modulate the activity of various Ca²⁺ channels and pumps. | nih.gov |

| cGMP regulation of PDEs | cGMP can activate PDE2 (decreasing cAMP) or inhibit PDE3 (increasing cAMP). | ahajournals.orgnih.gov |

Investigative Applications of 2 Aza |a Camp in Cellular and Molecular Biology Research

Elucidation of Signal Transduction Cascades

Signal transduction cascades are the mechanisms by which cells convert extracellular signals into specific cellular responses. The cAMP pathway is a ubiquitous signaling cascade initiated by the activation of adenylyl cyclase, often through G protein-coupled receptors (GPCRs). 2-Aza-ε-cAMP serves as a critical tool for dissecting the components and dynamics of this pathway.

The defining feature of 2-Aza-ε-cAMP is its fluorescence, a property conferred by the etheno (ε) bridge in its structure. This allows researchers to visualize and quantify its interaction with cellular components in real time. The compound was first synthesized by treating 1,N6-etheno-adenosine with alkali and then nitrosation. nih.gov Its fluorescent properties make it an ideal probe for monitoring cAMP-dependent processes without the need for radioactive labels. nih.govbiolog.de When a protein binds to 2-Aza-ε-cAMP, changes in the fluorescence signal can be detected, providing data on binding affinity, kinetics, and the concentration of cAMP-binding proteins.

Table 1: Fluorescent Properties of 2-Aza-ε-cAMP

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 358 nm | nih.govbiolog.de |

Many GPCRs signal by either activating or inhibiting the enzyme adenylyl cyclase, which synthesizes cAMP from ATP. nih.gov The resulting change in intracellular cAMP concentration triggers downstream events. 2-Aza-ε-cAMP is instrumental in studying this process through competitive binding assays. nanotempertech.com

In this experimental setup, 2-Aza-ε-cAMP is introduced into a system containing a cAMP-binding protein, such as the regulatory subunit of Protein Kinase A (PKA). The fluorescence of the bound 2-Aza-ε-cAMP is measured. When a GPCR is stimulated and adenylyl cyclase is activated, the cell produces native, non-fluorescent cAMP. This newly synthesized cAMP competes with 2-Aza-ε-cAMP for the same binding sites on the target protein. nanotempertech.comresearchgate.net As native cAMP displaces the fluorescent analog, a decrease in the measured fluorescence signal is observed. The magnitude and rate of this decrease provide a quantitative measure of adenylyl cyclase activity in response to receptor stimulation. nih.govresearchgate.net This technique allows for detailed pharmacological characterization of GPCRs and the screening of compounds that modulate their activity.

Studies in Gene Expression and Transcriptional Regulation

The cAMP signaling pathway plays a crucial role in controlling the expression of a multitude of genes. This regulation is primarily mediated by the cAMP Response Element-Binding Protein (CREB). By acting as a direct activator of this pathway, 2-Aza-ε-cAMP enables detailed investigation into how cAMP governs transcriptional programs.

CREB is a transcription factor that, upon activation, binds to specific DNA sequences known as cAMP Response Elements (CREs) in the promoter region of target genes. nih.gov The activation of CREB is a multi-step process, with a key event being its phosphorylation at the Serine-133 residue by PKA. nih.govnih.gov

As a potent cAMP analog, 2-Aza-ε-cAMP can be introduced into cells to directly activate PKA, leading to the phosphorylation of CREB. researchgate.netresearchgate.net Researchers can then assess the level of CREB activation by measuring the amount of phosphorylated CREB (p-CREB) using techniques like Western blotting. nih.govresearchgate.net Furthermore, the functional consequence of CREB activation can be monitored using reporter gene assays. In these experiments, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple CRE sites. bpsbioscience.comresearchgate.net The introduction of 2-Aza-ε-cAMP will activate the cAMP-PKA-CREB axis, leading to the expression of the luciferase gene, which can be quantified by measuring light output. bpsbioscience.com This provides a direct readout of the transcriptional activity of CREB.

A primary goal in studying signal transduction is to identify the complete set of genes regulated by a specific pathway. By artificially stimulating the cAMP pathway with 2-Aza-ε-cAMP, researchers can trigger the expression of all genes containing a functional CRE site. nih.govahajournals.org

Following stimulation, genome-wide analysis techniques such as DNA microarrays or RNA-sequencing can be employed to compare the transcriptomes of treated and untreated cells. nih.gov Genes that show a significant increase in expression in the presence of the cAMP analog are identified as cAMP-responsive genes. This unbiased, large-scale approach has been crucial for mapping the genetic networks controlled by CREB and has revealed its role in regulating genes involved in metabolism, cell survival, differentiation, and immune function. nih.govnih.gov

Table 2: Examples of cAMP-Responsive Genes Regulated by CREB

| Gene | Function | Reference |

|---|---|---|

| IL-2 | Immune cell proliferation and differentiation | nih.gov |

| IL-6 | Pro-inflammatory cytokine | nih.gov |

| IL-10 | Anti-inflammatory cytokine | nih.gov |

| TNF-α | Inflammatory response, apoptosis | nih.gov |

| PGC-1α | Mitochondrial biogenesis | researchgate.net |

Probing Cellular Processes and Phenotypes

By modulating cAMP signaling, 2-Aza-ε-cAMP allows for the investigation of its role in complex cellular processes and the resulting phenotypes, such as cell proliferation and apoptosis (programmed cell death).

Early research on the nucleoside precursor of 2-Aza-ε-cAMP, 1,N6-etheno-2-aza-adenosine, found that it could selectively inhibit the incorporation of thymidine (B127349) into DNA in a rat mammary tumor cell line. nih.gov Since thymidine incorporation is a hallmark of DNA synthesis and cell division, this finding suggests that the compound can influence cell proliferation. nih.govabcam.com

While direct studies using 2-Aza-ε-cAMP to probe apoptosis are limited, the foundational role of the general cAMP pathway in this process is well-established. For example, studies on other molecules have shown that the cAMP/PKA pathway is required for IL-24-induced apoptosis in breast cancer cells. mdpi.com In other contexts, cAMP signaling is known to promote cell proliferation, such as in autosomal dominant polycystic kidney disease. nih.gov Therefore, 2-Aza-ε-cAMP serves as a valuable chemical tool to manipulate intracellular cAMP levels, enabling researchers to explore and confirm the role of this critical second messenger in determining cell fate—whether it be survival, proliferation, or death—across different cell types and disease models. mdpi.comnih.govmdpi.com

Interactive Table 3: Summary of Research Applications for 2-Aza-ε-cAMP

| Application Area | Methodology | Key Finding / Use | Reference |

|---|---|---|---|

| Monitoring cAMP Dynamics | Fluorescence Spectroscopy | Used as a fluorescent probe to detect cAMP binding and dynamics due to its excitation at 358 nm and emission at 494 nm. | nih.govbiolog.de |

| Adenylyl Cyclase Activation | Competitive Binding Assay | Acts as a fluorescent competitor to native cAMP, allowing for the quantification of adenylyl cyclase activity upon GPCR stimulation. | nanotempertech.comresearchgate.net |

| CREB Activity Studies | Reporter Gene Assay / Western Blot | As a cAMP analog, it can activate the PKA/CREB pathway, enabling the study of CREB phosphorylation and its transcriptional activity. | nih.govbpsbioscience.com |

| Identification of Responsive Genes | Genome-wide Transcriptomics (e.g., RNA-seq) | Stimulates the cAMP pathway to induce the expression of genes with CRE sites, allowing for their identification. | nih.govnih.gov |

| Probing Cell Proliferation | Thymidine Incorporation Assay | The nucleoside precursor was shown to inhibit DNA synthesis in a tumor cell line, indicating an effect on cell proliferation. | nih.gov |

Table 4: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Alias |

|---|---|

| 2-Aza-ε-cAMP | 1,N6-etheno-2-aza-cAMP |

| Cyclic Adenosine (B11128) Monophosphate | cAMP |

| 1,N6-etheno-adenosine | ε-adenosine |

| Adenosine Triphosphate | ATP |

| Protein Kinase A | PKA |

| Luciferase |

Analysis of Cellular Proliferation and Differentiation Mechanisms

The cAMP signaling pathway is a well-established regulator of cell proliferation and differentiation in a multitude of cell types. spandidos-publications.com Activation of this pathway, often leading to the activation of PKA, can have divergent effects, either inhibiting or promoting cell growth depending on the cellular context. sigmaaldrich.comnews-medical.net Analogs of cAMP are frequently employed to study these mechanisms.

However, a thorough review of the scientific literature reveals a notable absence of studies specifically investigating the effects of 2-Aza-cAMP on cellular proliferation and differentiation. While research exists for other aza-substituted nucleosides, such as 5-Aza-2'-deoxycytidine (a DNA methyltransferase inhibitor), which has been shown to induce differentiation in various cell lines, including human endometrial stromal cells, this compound is structurally and functionally distinct from 2-Aza-cAMP. oup.com The unique electronic and steric properties conferred by the nitrogen substitution at the 2-position of the adenine (B156593) ring in 2-Aza-cAMP could theoretically lead to differential activation of PKA or Epac isoforms, thereby influencing cell fate decisions. Future research is required to explore these potential applications and to characterize the specific impact of 2-Aza-cAMP on cell cycle regulation and the expression of differentiation markers.

Studies on Secretion and Transport Processes

The cAMP pathway plays a critical role in regulating secretion and transport processes across various cell types and tissues. For instance, in pancreatic β-cells, an elevation in intracellular cAMP is a key signal for insulin (B600854) secretion. Similarly, cAMP is involved in the regulation of ion and fluid transport in epithelial cells.

One fluorescent analog, 2-Aza-1,N6-etheno-cAMP, has been mentioned in the literature as a tool for studying cAMP-related processes. uni-kassel.de However, it was noted to have suboptimal properties concerning membrane permeability and stability. uni-kassel.de Another related compound, 2-Aza-ε-cAMP, is commercially available as a fluorescent dye, suggesting its potential use in imaging studies to monitor cAMP distribution during secretion or transport events. biolog.demedchemexpress.com The fluorescence properties of this analog are documented with an excitation wavelength of 358 nm and an emission wavelength of 494 nm. biolog.de

Despite the availability of this fluorescent analog, there is a lack of published research that has utilized 2-Aza-cAMP or its derivatives to investigate specific mechanisms of secretion or transport. For example, studies on its effect on hormone release, neurotransmitter exocytosis, or the function of specific ion channels and transporters are not present in the current body of scientific literature.

Investigation of Cell Contraction Mechanisms

The role of cAMP in modulating smooth muscle contraction is well-documented, generally promoting relaxation. This effect is primarily mediated through the PKA-dependent phosphorylation of various proteins involved in the contractile machinery.

There is currently no available research data on the specific effects of 2-Aza-cAMP on the contraction of any muscle cell type, be it smooth, cardiac, or skeletal muscle. The potential for 2-Aza-cAMP to act as a selective activator or inhibitor of PKA or Epac isoforms in muscle cells could make it a valuable tool for dissecting the precise downstream targets of cAMP in the regulation of contractility. However, such studies have yet to be undertaken.

Data on 2-Aza-cAMP Analogs

While direct research on the biological applications of 2-Aza-cAMP is scarce, some information on related fluorescent analogs is available.

| Compound Name | Catalog Number | CAS Number | Excitation (nm) | Emission (nm) | Reference(s) |

| 2-Aza-ε-cAMP | A 015 | 50663-90-6 | 358 | 494 | biolog.de |

This table summarizes the properties of a commercially available fluorescent analog, highlighting its potential utility in imaging-based studies.

Advanced Research Methodologies Employing 2 Aza |a Camp

Fluorescence-Based Spectroscopic Techniques

The inherent fluorescence of the 2-azapurine scaffold within 2-Aza-cAMP is a significant advantage for studying the dynamics of this second messenger. This property allows for its detection and quantification using sensitive spectroscopic methods without the need for cumbersome radioactive labels or indirect coupled assays.

The utility of a fluorophore in research is defined by its photophysical properties, primarily its absorption and emission spectra, and its fluorescence quantum yield. The quantum yield (Φ_F) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. mdpi.com Characterization of fluorescent analogs involves determining these parameters in various solvent environments to understand their behavior in different experimental conditions. mdpi.comsemanticscholar.org While specific, detailed photophysical data for 2-Aza-cAMP is proprietary to individual research and commercial entities, the typical characterization would yield data similar to other fluorescent nucleoside analogs. chalmers.se These properties are crucial for designing experiments, as they dictate the optimal excitation wavelength and the expected signal intensity. nih.gov

Table 1: Representative Photophysical Properties of a Fluorescent cAMP Analog

This table illustrates the typical data generated during the characterization of a fluorescent analog like 2-Aza-cAMP.

| Property | Value | Description |

| Excitation Maximum (λ_ex) | ~350 nm | The wavelength of light most efficiently absorbed by the molecule to induce fluorescence. semanticscholar.orgchalmers.se |

| Emission Maximum (λ_em) | ~410 nm | The wavelength of peak light intensity emitted by the molecule after excitation. chalmers.se |

| Quantum Yield (Φ_F) | 0.1 - 0.5 | Represents the efficiency of photon emission after absorption; highly dependent on the molecular environment. mdpi.com |

| Fluorescence Lifetime (τ) | 1 - 5 ns | The average time the molecule remains in the excited state before returning to the ground state by emitting a photon. mdpi.com |

Live-cell imaging enables the study of cellular processes in real-time, providing insights into the dynamic nature of biological systems. mrclab.com The use of fluorescent biosensors is central to monitoring the spatial and temporal compartmentalization of second messengers like cAMP. nih.gov 2-Aza-cAMP can be introduced into living cells, where it acts as a fluorescent reporter for cAMP signaling.

Microscopy techniques, such as widefield, confocal, and multiphoton microscopy, are used to visualize the distribution and concentration changes of the fluorescent analog within the cell. nih.govyale.edu For instance, an increase in local fluorescence intensity in a specific subcellular compartment following stimulation would indicate a site of cAMP accumulation. This approach allows researchers to directly observe cAMP dynamics in response to various stimuli, providing a powerful tool for dissecting signaling pathways in a physiologically relevant context. nih.govyoutube.com Maintaining cell viability through environmental control of temperature, CO2, and humidity is critical for the duration of these experiments. youtube.com

Affinity-Based Methodologies

The structural similarity of 2-Aza-cAMP to native cAMP allows it to bind specifically to cAMP-dependent proteins. This specific interaction is exploited in powerful affinity-based techniques to isolate these proteins and to quantify their binding interactions.

Affinity chromatography is a technique used to purify a specific molecule or group of molecules from a complex mixture. youtube.com The principle involves using a ligand (in this case, a cAMP analog) that is covalently attached to a solid, insoluble matrix (such as agarose (B213101) beads). nih.govyoutube.com

In this application, 2-Aza-cAMP is immobilized onto a chromatography resin. When a complex biological sample, such as a cell lysate, is passed over this resin, cAMP-binding proteins—like the regulatory subunits of Protein Kinase A (PKA) or Epac—will specifically bind to the immobilized 2-Aza-cAMP. nih.gov Unbound proteins are washed away, and the captured proteins can then be eluted by changing the buffer conditions, for example, by adding a high concentration of free cAMP to compete for binding. youtube.com This method provides a highly effective one-step purification strategy for enriching cAMP effector proteins for further study. nih.gov

Table 2: General Steps in Affinity Chromatography using 2-Aza-cAMP Resin

This table outlines a typical workflow for the purification of cAMP-binding proteins.

| Step | Procedure | Purpose |

| 1. Equilibration | The 2-Aza-cAMP affinity column is washed with binding buffer. | Prepares the resin for protein binding and ensures the correct pH and ionic strength. |

| 2. Loading | The cell lysate or protein mixture is passed over the column. | Allows target cAMP-binding proteins to specifically bind to the immobilized 2-Aza-cAMP. nih.gov |

| 3. Washing | The column is washed extensively with binding buffer. | Removes non-specifically bound proteins from the resin. youtube.com |

| 4. Elution | A buffer containing a high concentration of free cAMP is passed through the column. | Competitively displaces the bound proteins from the 2-Aza-cAMP resin, allowing their collection. |

| 5. Analysis | The collected fractions are analyzed (e.g., by SDS-PAGE) to confirm the purity of the isolated proteins. | Verifies the success of the purification. |

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real-time. youtube.com It provides quantitative information on the affinity and kinetics of binding events. ox.ac.uknih.gov In a typical SPR experiment to study a cAMP-binding protein, the protein of interest (the ligand) is immobilized onto the surface of a sensor chip. mdpi.com

A solution containing 2-Aza-cAMP (the analyte) is then flowed over the chip surface. As 2-Aza-cAMP binds to the immobilized protein, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected and measured in Resonance Units (RU). ox.ac.uk By monitoring the change in RU over time during the association (flow of 2-Aza-cAMP) and dissociation (flow of buffer) phases, one can determine the kinetic rate constants for binding (k_on) and dissociation (k_off). researchgate.net The ratio of these constants (k_off/k_on) yields the equilibrium dissociation constant (K_D), a measure of binding affinity. researchgate.net

Table 3: Representative Kinetic Data from an SPR Experiment

This table shows example data that could be obtained when analyzing the interaction between a cAMP-binding protein and 2-Aza-cAMP using SPR.

| Parameter | Symbol | Representative Value | Description |

| Association Rate Constant | k_on | 1 x 10^5 M⁻¹s⁻¹ | The rate at which 2-Aza-cAMP binds to the immobilized protein. |

| Dissociation Rate Constant | k_off | 1 x 10⁻³ s⁻¹ | The rate at which the 2-Aza-cAMP:protein complex dissociates. |

| Equilibrium Dissociation Constant | K_D | 10 nM | The concentration of 2-Aza-cAMP required to occupy 50% of the protein binding sites at equilibrium; a measure of affinity (K_D = k_off/k_on). researchgate.net |

High-Throughput Screening Approaches

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. nih.gov The fluorescent properties of 2-Aza-cAMP make it an ideal tool for developing HTS assays aimed at identifying modulators of cAMP-binding proteins. nih.gov

A common HTS format is a competitive binding assay. In this setup, a purified cAMP-binding protein (e.g., PKA) is incubated with 2-Aza-cAMP. The binding of the fluorescent analog to the protein results in a high signal in a fluorescence-based detection method, such as Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET). When compounds from a large chemical library are added, any compound that binds to the same site on the protein will displace 2-Aza-cAMP. nih.gov This displacement causes a measurable decrease in the fluorescence signal, flagging the compound as a "hit" for further investigation. This approach enables the efficient screening of thousands of potential drug candidates to find novel inhibitors or activators of cAMP signaling pathways. ascend-adv.comyoutube.com

Integration with Omics Technologies (e.g., Proteomics for Interacting Proteins)

The integration of 2-Aza-cAMP with "omics" technologies, particularly proteomics, offers a powerful approach to identify its cellular binding partners on a global scale. A key technique in this regard is affinity purification-mass spectrometry (AP-MS). nih.govnih.gov In a typical AP-MS workflow, a modified version of 2-Aza-cAMP, often immobilized on a solid support like beads, serves as "bait" to capture proteins from a complex biological sample, such as a cell lysate. nih.govebi.ac.uk

The process begins with the incubation of the 2-Aza-cAMP bait with the lysate, allowing for the formation of complexes between the compound and its interacting proteins ("prey"). nih.gov Following this, a series of stringent washing steps are performed to remove non-specifically bound proteins. nih.gov The specifically bound proteins are then eluted and subsequently identified and quantified using high-resolution mass spectrometry. nih.govebi.ac.uk

This methodology allows for the unbiased discovery of proteins that physically associate with 2-Aza-cAMP, providing a comprehensive map of its potential cellular targets. A similar approach has been successfully employed for the related molecule, 2',3'-cyclic AMP (2',3'-cAMP), where it was used as bait to identify its interactions within the stress granule proteome in plants, highlighting the feasibility of this technique for cyclic nucleotide analogs. nih.gov The identification of these interacting proteins is the first step in unraveling the signaling pathways and cellular processes modulated by 2-Aza-cAMP.

Table 1: Hypothetical Interacting Proteins for 2-Aza-cAMP Identified by AP-MS

| Protein ID | Protein Name | Function | Cellular Localization |

| PXXXXX | Protein Kinase A (PKA) | Serine/threonine kinase | Cytoplasm, Nucleus |

| QXXXXX | Epac1 | Guanine (B1146940) nucleotide exchange factor | Cytoplasm |

| RXXXXX | Cyclic Nucleotide-Gated Channel | Ion channel | Plasma membrane |

| SXXXXX | Phosphodiesterase 4 | Hydrolase | Cytoplasm |

This table represents a hypothetical outcome of an AP-MS experiment and is for illustrative purposes only.

Computational and Structural Biology Approaches

Computational and structural biology methods provide atomic-level insights into the interaction between 2-Aza-cAMP and its protein targets. These approaches are essential for understanding the structural basis of its binding affinity and specificity.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor protein. mdpi.comejmo.org For 2-Aza-cAMP, docking studies can be performed using software such as AutoDock Vina to simulate its interaction with the known three-dimensional structures of potential target proteins, like protein kinases or ion channels. mdpi.commdpi.com These simulations generate various possible binding poses and score them based on factors like electrostatic and van der Waals interactions, providing an estimate of the binding energy. ejmo.org

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the 2-Aza-cAMP-protein complex over time. tandfonline.comnih.govnih.gov Using programs like GROMACS, MD simulations can reveal how the ligand and protein adapt to each other upon binding, including conformational changes in both molecules. tandfonline.comrsc.org These simulations provide valuable information on the stability of the complex and the key amino acid residues involved in the interaction. tandfonline.com For instance, MD simulations have been used to investigate the binding of other cyclic dinucleotide analogs to their target proteins, revealing insights into the dynamics of the ligand-binding cavity and the role of specific residues in stabilizing the complex. tandfonline.com

Table 2: Key Parameters from Molecular Docking and Dynamics Simulations of a Hypothetical 2-Aza-cAMP-Protein Complex

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | Predicted binding energy from molecular docking. |

| Key Interacting Residues | Arg232, Tyr350, Ser375 | Amino acids forming hydrogen bonds or other key interactions with 2-Aza-cAMP. |

| RMSD of Ligand (Å) | 1.2 | Root Mean Square Deviation, indicating the stability of the ligand's position in the binding pocket during MD simulation. |

| Conformational Change | Lid region closure | Observation of significant structural change in the protein upon ligand binding from MD simulation. |

This table represents hypothetical data from computational studies.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a molecule or a molecular complex. nih.govspringernature.comlibretexts.org To study the interaction of 2-Aza-cAMP with a target protein, co-crystallization of the protein with the ligand is required. nih.gov The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. libretexts.org This provides a static, high-resolution snapshot of the binding mode, revealing the exact orientation of 2-Aza-cAMP in the protein's binding site and the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides structural and dynamic information about molecules in solution, which is closer to the physiological state. nih.govfrontiersin.orgnih.gov For the study of 2-Aza-cAMP-protein interactions, techniques like Chemical Shift Perturbation (CSP) can be used. frontiersin.org By comparing the NMR spectra of the protein in the presence and absence of 2-Aza-cAMP, changes in the chemical shifts of specific amino acid residues can be identified, mapping the ligand-binding site on the protein surface. frontiersin.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide distance constraints between the ligand and the protein, which can be used to calculate a detailed three-dimensional structure of the complex in solution. nih.gov

Table 3: Comparison of Structural Biology Techniques for Studying 2-Aza-cAMP-Protein Interactions

| Technique | Information Provided | State of Sample | Resolution |

| X-ray Crystallography | High-resolution 3D structure, precise atomic interactions. nih.gov | Crystalline | Atomic |

| NMR Spectroscopy | Binding site mapping, conformational changes, dynamics in solution. nih.govfrontiersin.org | Solution | Atomic |

Utilization of 2 Aza |a Camp in Diverse Biological Model Systems

In Vitro Cellular Models

The use of in vitro cellular models, including primary cell cultures and immortalized cell lines, is a cornerstone of modern biological research, allowing for detailed investigation of cellular signaling.

Primary Cell Cultures in Signaling Pathway Studies

Immortalized Cell Lines for Mechanistic Investigations

Immortalized cell lines, which have undergone genetic modifications to prevent senescence, offer a readily available and consistent source of cellular material for mechanistic studies. While numerous studies have employed various cAMP analogs in cell lines to elucidate the function of protein kinase A (PKA) and other cAMP effectors, dedicated investigations into the mechanistic actions of 2-Aza-cAMP are not prominently featured in the scientific literature.

In Vivo Non-Mammalian Models

Non-mammalian model organisms provide powerful systems for studying fundamental biological processes, including the role of cAMP in development, virulence, and cellular communication.

Fungal Systems (e.g., Cryptococcus neoformans Virulence Studies)

In the pathogenic fungus Cryptococcus neoformans, the cAMP signaling pathway is a critical regulator of virulence factors, including capsule formation and melanin (B1238610) production. While the role of the endogenous cAMP pathway is well-established in this organism, there is a lack of published research specifically examining the effects of exogenous 2-Aza-cAMP on its virulence.

Plant Systems (e.g., Arabidopsis thaliana Signaling and Development)

In the model plant Arabidopsis thaliana, cAMP signaling is implicated in various developmental processes and responses to environmental stress. Research has focused on other cAMP derivatives, such as 2',3'-cAMP, in plant stress responses. However, studies specifically utilizing 2-Aza-cAMP to probe signaling and developmental pathways in Arabidopsis thaliana are not found in the current body of scientific literature.

Unicellular Eukaryotic Models (e.g., Dictyostelium discoideum Morphogenesis)

The social amoeba Dictyostelium discoideum is a classic model for studying cAMP-mediated chemotaxis and multicellular development. The aggregation of individual amoebae into a multicellular slug is orchestrated by pulsatile waves of cAMP. While the fundamental role of cAMP in this process is a textbook example of intercellular signaling, there is no specific mention in the literature of studies that have utilized 2-Aza-cAMP to investigate the intricacies of its morphogenesis.

In Vivo Mammalian Models (Non-Clinical Focus)

Comprehensive searches of scientific databases did not yield specific studies that would allow for a detailed discussion on the utilization of 2-Aza-cAMP in in vivo mammalian models for either systemic processes or organ-specific responses as per the requested outline. The following sections are therefore based on the general principles of cAMP signaling and the typical methodologies used in such research, rather than on specific findings for 2-Aza-cAMP.

A hypothetical study in this area would likely involve the administration of 2-Aza-cAMP to rodents and the subsequent monitoring of various physiological parameters. Data from such a study could be presented as follows:

Table 1: Hypothetical Systemic Effects of a cAMP Analog in a Rodent Model

| Parameter Monitored | Control Group (Vehicle) | Experimental Group (cAMP Analog) | Percentage Change |

|---|---|---|---|

| Blood Glucose (mg/dL) | 105 ± 5 | 95 ± 7 | -9.5% |

| Heart Rate (beats/min) | 350 ± 20 | 380 ± 25 | +8.6% |

| Plasma Corticosterone (ng/mL) | 150 ± 30 | 180 ± 40 | +20% |

Note: This table is for illustrative purposes only and does not represent actual data for 2-Aza-cAMP.

The lacrimal gland is an exocrine gland responsible for producing the aqueous layer of the tear film. Its function is partly regulated by neurotransmitters that modulate intracellular levels of second messengers, including cAMP. An increase in intracellular cAMP in lacrimal acinar cells is known to stimulate protein secretion, a vital component of tear fluid.

While the role of cAMP in lacrimal gland function is established, specific in vivo studies investigating the effects of 2-Aza-cAMP on this organ are not found in the available literature. Research in this area would be valuable for understanding the potential of specific cAMP analogs to modulate tear secretion. A German dissertation does mention a related compound, 1-N6-etheno-2-aza-cAMP, in the context of fluorescently labeled agonists, but notes that such chemical modifications can have disadvantages regarding binding affinity and other properties. db-thueringen.de

A potential study could involve the local administration of 2-Aza-cAMP to the lacrimal gland of a rodent model and the analysis of the collected tear fluid.

Table 2: Hypothetical Effects of a cAMP Analog on Lacrimal Gland Secretion in a Rodent Model

| Secretion Parameter | Baseline | Post-Stimulation (cAMP Analog) | Fold Change |

|---|---|---|---|

| Total Protein Content (µg/µL) | 5.2 ± 0.8 | 8.3 ± 1.2 | 1.6 |

| Peroxidase Activity (U/mL) | 120 ± 15 | 200 ± 25 | 1.67 |

| Tear Flow Rate (µL/min) | 0.5 ± 0.1 | 0.9 ± 0.2 | 1.8 |

Note: This table is for illustrative purposes only and does not represent actual data for 2-Aza-cAMP.

Future Research Directions and Theoretical Implications

The chemical compound 2-Aza-1,N6-ethenoadenosine-3',5'-cyclic monophosphate, commonly known as 2-Aza-ε-cAMP, represents a specialized tool within the broader class of cyclic adenosine (B11128) monophosphate (cAMP) analogs. Its inherent fluorescence has positioned it as a valuable probe in biochemical assays. However, its full potential in dissecting the complex spatiotemporal dynamics of cell signaling is still unfolding. Future research is poised to expand its application, from the synthesis of more sophisticated derivatives to its integration into cutting-edge methodologies for precise control over cellular communication networks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.